molecular formula C18H26N2O4S2 B2959820 N-methyl-2-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide CAS No. 1797838-18-6

N-methyl-2-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide

Cat. No. B2959820
M. Wt: 398.54
InChI Key: VHMPBIFPIBCQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound is based on piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Synthesis and Antimicrobial Applications

The synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety has shown promise for use as antimicrobial agents. Studies detail the synthesis of new compounds through versatile, readily accessible intermediates, leading to derivatives with potential antibacterial and antifungal properties. These compounds, including thiazole, pyridone, pyrazole, chromene, hydrazone derivatives, and more, have been evaluated for their in vitro antibacterial and antifungal activities, demonstrating promising results against various strains (Darwish et al., 2014; Iqbal et al., 2017).

Enzyme Inhibitory Activities

Several studies have explored the enzyme inhibitory potentials of compounds related to "N-methyl-2-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide." For instance, research into novel 3,4,5-trisubstituted-1,2,4-triazole analogues has demonstrated significant inhibition against enzymes such as bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These findings suggest potential therapeutic applications in treating conditions related to enzyme dysregulation (Virk et al., 2018).

Carbonic Anhydrase Inhibitory Action

Research has also focused on the carbonic anhydrase inhibitory action of sulfonamide compounds. A series of derivatives structurally related to known inhibitors has been synthesized and tested against various human carbonic anhydrase isoforms. These compounds have shown low nanomolar inhibition values, indicating potent inhibitory effects. Such studies underscore the therapeutic potential of these compounds in treating diseases associated with carbonic anhydrase, such as cancer, obesity, and glaucoma (Carta et al., 2017).

Safety And Hazards

This compound is classified as a suspected carcinogen (Carc.2) according to a harmonised C&L .

properties

IUPAC Name

N-methyl-2-[1-[3-(4-methylsulfanylphenyl)propanoyl]piperidin-4-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S2/c1-19-17(21)13-26(23,24)16-9-11-20(12-10-16)18(22)8-5-14-3-6-15(25-2)7-4-14/h3-4,6-7,16H,5,8-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMPBIFPIBCQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide

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